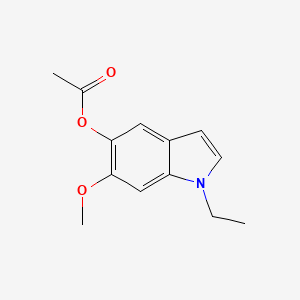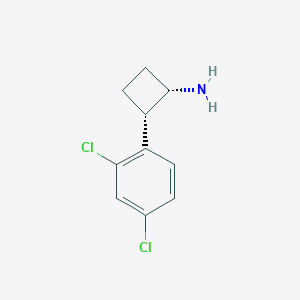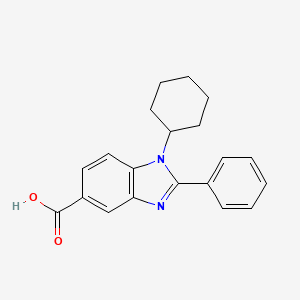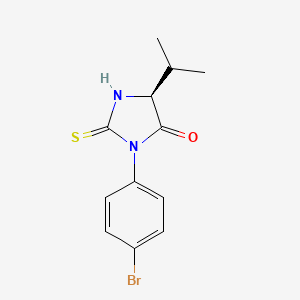
(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isopropyl group, and a thioxoimidazolidinone core
Méthodes De Préparation
The synthesis of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl and isopropyl precursors.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the thioxoimidazolidinone ring. This step may require heating and the use of a catalyst to proceed efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization and Ring-Opening: The imidazolidinone ring can undergo cyclization reactions to form larger ring systems or ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxoimidazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one include:
(S)-3-(4-Chlorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Fluorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a fluorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
The uniqueness of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
61357-80-0 |
|---|---|
Formule moléculaire |
C12H13BrN2OS |
Poids moléculaire |
313.22 g/mol |
Nom IUPAC |
(5S)-3-(4-bromophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)10-11(16)15(12(17)14-10)9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,17)/t10-/m0/s1 |
Clé InChI |
GCZDBXTUWINZRG-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
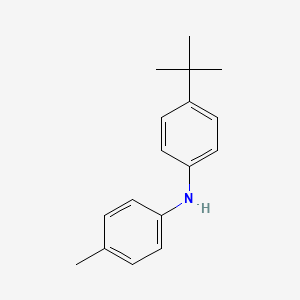
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

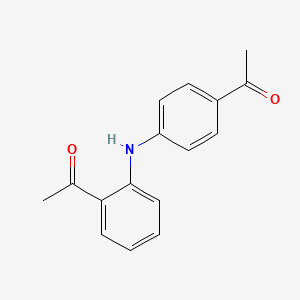
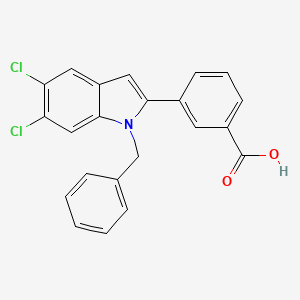
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
